
4'-Fluoro-2,4,6-trimethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl: is an organic compound with the molecular formula C15H15F It is a derivative of biphenyl, where the biphenyl core is substituted with a fluorine atom at the 4’ position and three methyl groups at the 2, 4, and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically involves the coupling of a halogenated biphenyl derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. For example, 4-fluorobiphenyl can be synthesized from 1-chloro-4-fluorobenzene and (5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene .
Industrial Production Methods: Industrial production of 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as toluene or ethanol, with a palladium catalyst and a base like potassium carbonate.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atom.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include reduced derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology and Medicine: The compound is studied for its potential biological activities. It may be used in the development of pharmaceuticals or as a probe in biochemical research.
Industry: In the industrial sector, 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl is used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers or as an additive in various formulations.
Mecanismo De Acción
The mechanism of action of 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom and methyl groups can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
4-Fluorobiphenyl: Similar structure but lacks the three methyl groups.
2,4,6-Trimethylbiphenyl: Similar structure but lacks the fluorine atom.
4’-Fluoro-2,3,5-trimethyl-1,1’-biphenyl: Similar structure with different positions of the methyl groups.
Uniqueness: 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl is unique due to the specific arrangement of the fluorine atom and the three methyl groups
Propiedades
Número CAS |
53243-80-4 |
|---|---|
Fórmula molecular |
C15H15F |
Peso molecular |
214.28 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H15F/c1-10-8-11(2)15(12(3)9-10)13-4-6-14(16)7-5-13/h4-9H,1-3H3 |
Clave InChI |
SDTDOPMIMJWAAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



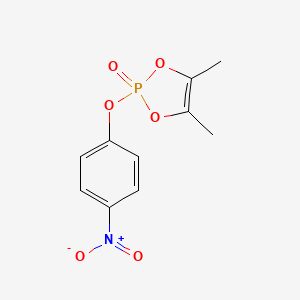

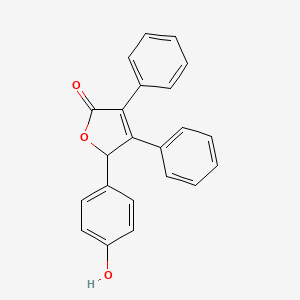
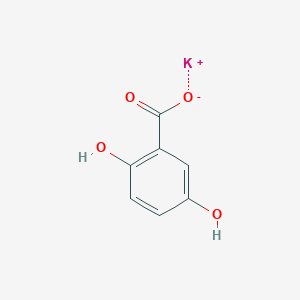
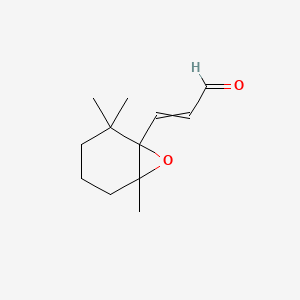
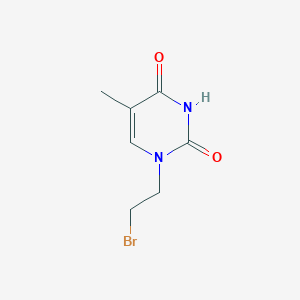
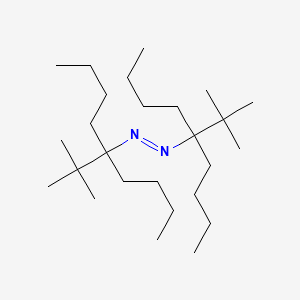

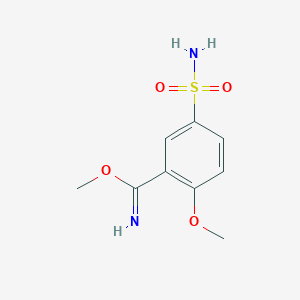
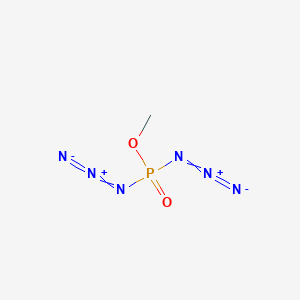

![10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol](/img/structure/B14631178.png)

